N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,18-8-7-16-4-1-2-5-17(16)13-18)22-14-15-9-10-21-19(12-15)20-6-3-11-25-20/h3,6-13,22H,1-2,4-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBKJSBMJWPMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a tetrahydronaphthalene core linked to a furan-pyridine moiety via a methyl bridge. This unique combination is believed to contribute to its biological properties.
The biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This is significant in the context of therapeutic applications such as anti-inflammatory and anticancer treatments.
- Targeting Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function and contributing to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | < 10 | |
| Compound B | Jurkat | < 20 | |
| N-(4-pyridylmethyl)-sulfonamide | MCF7 | 15 |
These findings suggest that the presence of both furan and pyridine moieties enhances the compound's ability to induce apoptosis in cancer cells.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers.
Case Studies
- In Vitro Studies : In vitro assessments demonstrated that the compound significantly reduced cell viability in cancer cell lines while sparing normal cells, indicating selective cytotoxicity.
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.
- Clinical Implications : Preliminary studies suggest that this compound could serve as a lead candidate for developing new therapies targeting specific cancers or inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonamides with Tetrahydronaphthalene Cores
- N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (): Structure: Replaces the furan-pyridine group with a thiazolo[5,4-b]pyridine substituent. Activity: Not explicitly stated, but thiazole derivatives often exhibit antimicrobial or kinase inhibitory activity.
-
- Structure : Contains a piperidin-4-ylpropionamide group instead of the pyridine-furan system.
- Properties : Molecular formula C26H31N3O2 (MW: 441.55). The hydroxy group on the tetrahydronaphthalene may improve solubility but reduce metabolic stability compared to the target compound.
Sulfonamides with Heteroaromatic Substituents
- (R)-YNT-3708 (): Structure: Biphenyl sulfonamide with a 4-methoxy-3-sulfamoylphenyl group and a pyridin-4-ylacrylamide tail. Activity: OX1R-selective agonist (EC50 = 0.6 nM for OX1R vs. 1,300 nM for OX2R), highlighting the impact of sulfonamide substituents on receptor selectivity.
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Structure: Combines an isoxazole-methylindolinone core with a pyridin-4-ylacetamide group. Activity: Reported with a value of 5.797 (likely pIC50 or similar), suggesting moderate potency in unspecified assays. The isoxazole moiety may improve metabolic stability compared to furan.
Perhalopyridine-Containing Sulfonamides
- (2S)-N-((2S,4S)-5-(4-Chloro-phenylsulfonamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide ():
- Structure : Complex hexanamide backbone with a chloro-phenylsulfonamide group.
- Activity : Broad-spectrum bioactivity (e.g., antimicrobial or anti-inflammatory), though specifics are unclear. The perhalopyridine group increases electronegativity, contrasting with the electron-rich furan in the target compound.
Data Table: Key Structural and Functional Comparisons
Key Structural Insights
Impact of Heterocycles: Furan vs. Pyridine Positioning: The pyridin-4-yl group in the target compound and (R)-YNT-3708 may facilitate interactions with aromatic residues in receptor binding pockets, as seen in OX1R selectivity .
Analogues with hydroxy groups (e.g., ) show trade-offs between solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
